Trimethylsilyl 2-sulfanylpropanoate
Description
Trimethylsilyl 2-sulfanylpropanoate (CAS: N/A) is a silyl-protected derivative of 2-sulfanylpropanoic acid (mercaptopropionic acid). The trimethylsilyl (TMS) group enhances the compound’s stability, volatility, and solubility in organic solvents, making it valuable in organic synthesis, particularly in peptide chemistry and as a protecting group for thiols. Its structure features a sulfanyl (-SH) group adjacent to a carbonyl, which is critical for nucleophilic reactivity. The TMS moiety reduces hydrogen bonding, simplifying purification and analysis via gas chromatography or mass spectrometry .
Properties
CAS No. |
6398-66-9 |
|---|---|
Molecular Formula |
C6H14O2SSi |
Molecular Weight |
178.33 g/mol |
IUPAC Name |
trimethylsilyl 2-sulfanylpropanoate |
InChI |
InChI=1S/C6H14O2SSi/c1-5(9)6(7)8-10(2,3)4/h5,9H,1-4H3 |
InChI Key |
NKQQXEMDNDSTSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O[Si](C)(C)C)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl 2-sulfanylpropanoate typically involves the reaction of 2-sulfanylpropanoic acid with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
2-sulfanylpropanoic acid+trimethylchlorosilane→trimethylsilyl 2-sulfanylpropanoate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 2-sulfanylpropanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like tetrabutylammonium fluoride can facilitate the substitution of the trimethylsilyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Trimethylsilyl 2-sulfanylpropanoate has several applications in scientific research:
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for other organosilicon compounds.
Mechanism of Action
The mechanism of action of trimethylsilyl 2-sulfanylpropanoate involves the reactivity of the trimethylsilyl group and the sulfanyl group. The trimethylsilyl group can act as a protecting group, while the sulfanyl group can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Trimethylsilyl 2-sulfanylpropanoate belongs to a class of silyl esters and thiol derivatives. Below is a detailed comparison with structurally or functionally related compounds:
Trimethylsilyl Esters of Carboxylic Acids
- Trimethylsilyl Acetate (TMS-OAc): Lacks the sulfanyl group, limiting its utility in thiol-mediated reactions. However, it shares volatility and thermal stability with this compound.
- Trimethylsilyl Propanoate: Similar backbone but without the -SH group, reducing its reactivity in thiol-ene or redox reactions.
Thiol-Containing Silyl Compounds
- Trimethylsilyl Mercaptoacetate (TMS-SCH₂COOR): Contains a shorter carbon chain, leading to lower steric hindrance and higher nucleophilicity compared to this compound.
- Trimethylsilyl 3-Sulfanylpropanoate: Structural isomer; the sulfanyl group at position 3 alters reactivity in cyclization reactions due to differing proximity to the carbonyl.
Non-Silylated Thiol Derivatives
- 2-Sulfanylpropanoic Acid: Lacks the TMS group, making it prone to oxidation and less volatile. Requires acidic conditions for stability, unlike its silylated counterpart.
- Ethyl 2-Sulfanylpropanoate: The ethyl ester offers moderate stability but inferior volatility compared to TMS derivatives.
Table 1: Key Properties of this compound and Analogs
| Compound | Boiling Point (°C) | Solubility (in THF) | Reactivity (Thiol Displacement) | Stability to Oxidation |
|---|---|---|---|---|
| This compound | ~180–200 (est.) | High | Moderate | High (TMS-protected) |
| 2-Sulfanylpropanoic acid | Decomposes | Moderate | High | Low |
| Trimethylsilyl acetate | ~130–140 | High | None | High |
| Ethyl 2-sulfanylpropanoate | ~210–220 | Moderate | Moderate | Low |
Research Findings and Challenges
- Synthetic Limitations : Competitive side reactions (e.g., disulfide formation) occur if the TMS group is prematurely removed, necessitating stringent anhydrous conditions.
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